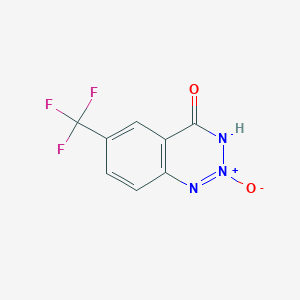
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a benzotriazinone core, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Trifluoromethyl-Containing Polysubstituted Aromatic Compounds: These compounds also contain the trifluoromethyl group and exhibit unique chemical properties.
Uniqueness
2-Oxo-6-(trifluoromethyl)-1,2lambda~5~,3-benzotriazin-4(1H)-one stands out due to its specific combination of a benzotriazinone core with a trifluoromethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89403-93-0 |
|---|---|
Fórmula molecular |
C8H4F3N3O2 |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
2-oxido-6-(trifluoromethyl)-3H-1,2,3-benzotriazin-2-ium-4-one |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-6-5(3-4)7(15)13-14(16)12-6/h1-3H,(H,12,13,15) |
Clave InChI |
AERWWNCQEVQVHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=O)N[N+](=N2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


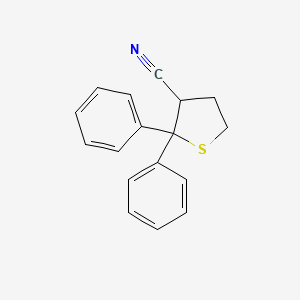
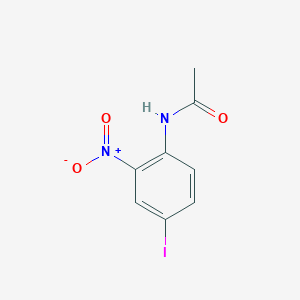
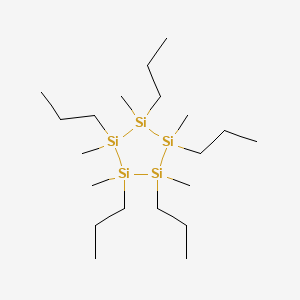
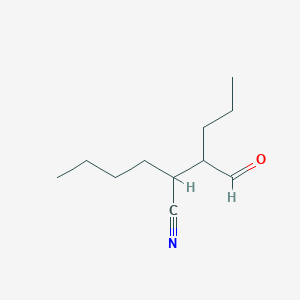

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
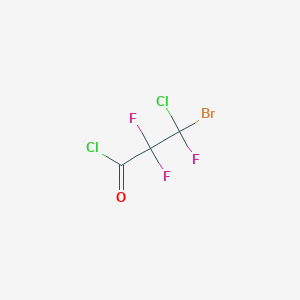
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
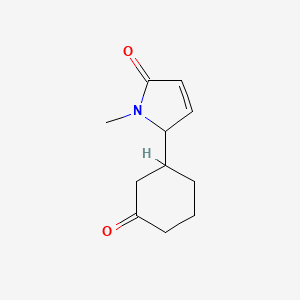
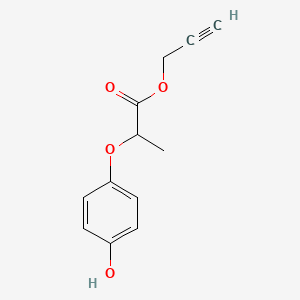
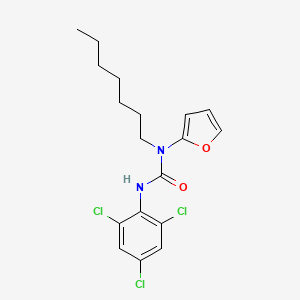
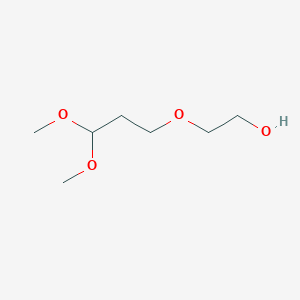
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

